6-Bromo-3,4-dichloroquinoline
Overview
Description
6-Bromo-3,4-dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of quinoline using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3,4-dichloroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3,4-dichloroquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe or ligand in biochemical studies to investigate the interactions of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dichloroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include DNA, proteins, and cell membranes .
Comparison with Similar Compounds
- 7-Bromo-3,4-dichloroquinoline
- 6-Bromo-4-chloroquinoline
- 4-Bromo-6-chloroquinoline
- 4-Bromo-7,8-dichloroquinoline
Comparison: 6-Bromo-3,4-dichloroquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
6-bromo-3,4-dichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBPPHFTFARAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590585 | |
Record name | 6-Bromo-3,4-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-17-0 | |
Record name | 6-Bromo-3,4-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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